molecular formula C11H15BrO B8618533 1-Bromo-2-(neopentyloxy)benzene

1-Bromo-2-(neopentyloxy)benzene

Cat. No.: B8618533
M. Wt: 243.14 g/mol
InChI Key: WKQBAOWTXFDVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(neopentyloxy)benzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-(2,2-dimethylpropoxy)benzene

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3

InChI Key

WKQBAOWTXFDVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vial was charged with 1-bromo-2-iodobenzene (627 μL, 5 mmol), neopentyl alcohol (4.85 g, 55.0 mmol), copper(I) iodide (95 mg, 0.500 mmol), 1,10-phenanthroline (180 mg, 1.000 mmol) and cesium carbonate (2.28 g, 7.00 mmol). The vial was sealed under air atmosphere and heated to 100° C. for 12 h. The reaction mixture was cooled to RT and filtered through a pad of silica gel. The silica gel was washed with Et2O. The filtrate was concentrated and the residue was purified by column chromatography (100% hexanes) to yield the 1-bromo-2-(neopentyloxy)benzene as a colorless oil.
Quantity
627 μL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
95 mg
Type
catalyst
Reaction Step One

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